molecular formula C15H15Cl2N3O3S2 B2958307 2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide CAS No. 919053-86-4

2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2958307
CAS No.: 919053-86-4
M. Wt: 420.32
InChI Key: NZAUWVCPHBKBLB-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H15Cl2N3O3S2 and its molecular weight is 420.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have explored various synthesis techniques for related compounds. For instance, Regainia et al. (2000) reported on the synthesis of five-membered cyclosulfamides, starting from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, which could be related to the synthesis pathways of your compound of interest (Regainia et al., 2000).
  • Chemical Transformations : Kalogirou et al. (2021) discussed the cyclization of 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides to form related compounds, highlighting the chemical behavior under various conditions (Kalogirou et al., 2021).

Potential Applications in Medicinal Chemistry

  • Antifungal Agents : Narayana et al. (2004) synthesized compounds including 2-hydroxy-5-(2-substituted-1,3-thiazol-5-yl) benzamides for their potential antifungal properties (Narayana et al., 2004).
  • Anticancer Agents : Yoshida et al. (2005) designed and synthesized derivatives including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showing in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Novel Synthetic Pathways and Methods

  • Microwave-Promoted Synthesis : Saeed (2009) described a microwave-irradiated, solvent-free method for synthesizing N -(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which might offer insights into more efficient synthesis methods for similar compounds (Saeed, 2009).

Structure-Activity Relationships

  • Endothelin Receptor Antagonists : Wu et al. (1997) studied N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, focusing on the structural modifications and their impacts on biological activity, which could be relevant for understanding the activity of similar compounds (Wu et al., 1997).

Green Chemistry Approaches

  • Eco-Friendly Synthesis : Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, aligning with green chemistry principles (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

2,4-dichloro-5-(cyclopentylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S2/c16-11-8-12(17)13(25(22,23)20-9-3-1-2-4-9)7-10(11)14(21)19-15-18-5-6-24-15/h5-9,20H,1-4H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUWVCPHBKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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